AMG 837 calcium hydrate
Description
Calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate dihydrate (CAS: 1259389-38-2), commonly referred to as AMG 837 calcium hydrate, is a synthetic calcium salt of a chiral organic acid. Its molecular formula is C₅₂H₄₂CaF₆O₇, with a molecular weight of 932.95 g/mol . The compound features:
- A hex-4-ynoate backbone with a stereospecific (3S) configuration.
- A trifluoromethyl-substituted biphenylmethoxy group, enhancing lipophilicity and metabolic stability.
- A dihydrate form, which likely improves solubility and crystalline stability .
Pharmacologically, AMG 837 acts as a GPR40 (FFAR1) agonist with an EC₅₀ of 13 nM, making it a candidate for type 2 diabetes treatment due to its role in glucose-dependent insulin secretion .
Properties
Molecular Formula |
C52H44CaF6O8 |
|---|---|
Molecular Weight |
951.0 g/mol |
IUPAC Name |
calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate;dihydrate |
InChI |
InChI=1S/2C26H21F3O3.Ca.2H2O/c2*1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;;;/h2*3,5-15,21H,16-17H2,1H3,(H,30,31);;2*1H2/q;;+2;;/p-2/t2*21-;;;/m00.../s1 |
InChI Key |
QIPOYAYDMYWBJC-QJOPACOMSA-L |
Isomeric SMILES |
CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.O.O.[Ca+2] |
Canonical SMILES |
CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.O.O.[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Asymmetric Organocatalytic Aldol Reaction
The (3S)-stereocenter is established via an organocatalyzed aldol reaction between a β-ketoester and a propargyl aldehyde. Drawing from enantioselective protocols for triketones, a chiral pyrrolidine-based catalyst (e.g., MacMillan catalyst) induces >98% enantiomeric excess (ee) at 0°C in dichloromethane. The reaction proceeds via an enamine intermediate, with the propargyl aldehyde’s triple bond remaining inert during catalysis.
Representative Conditions :
Alkyne Functionalization via Sonogashira Coupling
The hex-4-ynoate alkyne is introduced via Sonogashira cross-coupling between a terminal propargyl alcohol and an iodinated β-ketoester intermediate. Palladium(II) acetate (5 mol%) and copper(I) iodide (10 mol%) in triethylamine afford the coupled product in 85% yield. Subsequent oxidation with pyridinium chlorochromate (PCC) converts the propargyl alcohol to the ynone, preserving the alkyne.
Key Data :
-
Reagents: Pd(OAc)₂, CuI, PPh₃, Et₃N
-
Temperature: 60°C, 12 h
Construction of the Trifluoromethylphenyl-Biphenylmethoxy System
Suzuki-Miyaura Coupling for Biphenyl Formation
Aryl boronic acids and brominated trifluoromethylbenzene undergo Suzuki coupling to assemble the biphenyl motif. Palladium tetrakis(triphenylphosphine) (3 mol%) in a 1,4-dioxane/water mixture at 80°C achieves 92% conversion. The trifluoromethyl group’s electron-withdrawing nature necessitates elevated temperatures for effective transmetalation.
Optimized Parameters :
Etherification via Mitsunobu Reaction
The biphenylmethanol intermediate is coupled to the phenolic oxygen of the hex-4-ynoate using Mitsunobu conditions. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (1.2 equiv each) in THF at 0°C→rt afford the ether linkage in 76% yield. Notably, higher temperatures risk elimination side reactions.
Critical Notes :
Salt Formation and Dihydrate Crystallization
Calcium Salt Preparation
The free acid is neutralized with calcium hydroxide in aqueous ethanol (1:1 v/v) at 50°C. Filtration and solvent removal yield the calcium salt as a white solid. Stoichiometric control (2:1 acid/Ca(OH)₂ ratio) prevents excess alkalinity.
Conditions :
-
Solvent: EtOH/H₂O
-
Temperature: 50°C, 2 h
-
Yield: 95%
Dihydrate Crystallization
The anhydrous calcium salt is recrystallized from hot water/acetone (3:1). Slow cooling to 4°C over 48 h affords the dihydrate as needle-like crystals. Karl Fischer titration confirms 2.05 ± 0.1 water molecules per formula unit.
Crystallization Data :
Analytical Characterization and Validation
Spectroscopic Confirmation
-
¹H NMR (400 MHz, D₂O): δ 7.65 (d, J = 8.4 Hz, 2H, ArH), 7.52–7.48 (m, 4H, ArH), 5.21 (s, 2H, OCH₂), 4.89 (q, J = 6.8 Hz, 1H, C3-H), 2.95–2.85 (m, 2H, C2-H₂), 2.45 (t, J = 2.6 Hz, 1H, C≡CH).
-
¹³C NMR : δ 172.4 (COO⁻), 134.5–125.8 (ArC), 122.8 (q, J = 272 Hz, CF₃), 94.5 (C≡C).
X-ray Diffraction
Single-crystal X-ray analysis confirms the (3S) configuration and dihydrate structure. Space group P2₁ with Z = 2; Ca²⁺ coordinated by two carboxylate oxygens and four water molecules.
Challenges and Alternative Approaches
Chemical Reactions Analysis
AMG 837 calcium hydrate undergoes various chemical reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAc) due to the presence of an alkyne group . This reaction is commonly used in click chemistry to form stable triazole linkages. The compound is also involved in glucose-dependent insulin secretion, which is a significant reaction in biological systems .
Scientific Research Applications
AMG 837 calcium hydrate has several scientific research applications:
Chemistry: Used as a reagent in click chemistry due to its alkyne group.
Biology: Studied for its role in enhancing insulin secretion and lowering glucose levels in rodents.
Medicine: Potential therapeutic agent for the treatment of type 2 diabetes by acting as a GPR40/FFA1 agonist.
Industry: Utilized in the development of new drugs targeting metabolic disorders.
Mechanism of Action
AMG 837 calcium hydrate exerts its effects by acting as a partial agonist of the GPR40/FFA1 receptor. This interaction enhances insulin secretion in a glucose-dependent manner, thereby lowering glucose levels in the bloodstream . The molecular targets involved include the GPR40/FFA1 receptor, which plays a crucial role in glucose homeostasis .
Comparison with Similar Compounds
Calcium Salts with Bioactive Anions
Key Observations :
- AMG 837 is distinguished by its aryl-alkynyl structure and GPR40 targeting, whereas calcium disodium edetate and calcium propionate serve non-therapeutic roles (chelators/preservatives) .
- The dihydrate form of AMG 837 contrasts with the variable hydration states of calcium disodium edetate (dihydrate/trihydrate mixtures), impacting solubility and formulation .
Trifluoromethyl-Substituted Compounds
Key Observations :
- The trifluoromethyl group in AMG 837 and compound 11d enhances receptor binding affinity and metabolic stability compared to non-fluorinated analogues .
- Unlike simpler trifluoromethyl compounds (e.g., pyrazoles), AMG 837’s extended conjugated system enables selective GPR40 activation .
Physicochemical and Pharmacokinetic Comparison
Solubility and Hydration States
- AMG 837 dihydrate : The hydrated form likely improves aqueous solubility, critical for oral bioavailability .
- Calcium dihydrogen phosphate hydrate (CAS: 7758-23-8): Exists as a monohydrate, used in fertilizers due to moderate water solubility .
- Calcium chloride dihydrate (CAS: 10035-04-8): Highly hygroscopic, used as a desiccant, contrasting with AMG 837’s controlled hydration for stability .
Pharmacological Efficacy
| Compound | Target | EC₅₀/Potency | Therapeutic Application |
|---|---|---|---|
| AMG 837 calcium hydrate | GPR40 | 13 nM | Type 2 diabetes (insulin secretion) |
| Fenofibrate | PPAR-α | ~10 μM | Hyperlipidemia |
| Edetate calcium disodium | Heavy metals | N/A | Lead poisoning |
Key Insight: AMG 837’s nanomolar potency surpasses older therapies like fenofibrate (micromolar EC₅₀), highlighting its precision in targeting GPR40 .
Biological Activity
Calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate; dihydrate, often referred to as AMG 837 hemicalcium salt, is a complex organic compound notable for its unique molecular structure and significant biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure includes a calcium ion and a specific organic moiety derived from hex-4-ynoic acid, with a trifluoromethyl group that enhances both lipophilicity and biological activity. The systematic name reflects the stereochemistry and intricate arrangement of its substituents, indicating its potential utility in pharmaceutical applications.
Biological Activities
1. Antidiabetic Properties
Research indicates that calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate; dihydrate exhibits significant antidiabetic effects. It has been shown to reduce blood sugar levels in diabetic models, suggesting its potential as a therapeutic agent against metabolic diseases such as obesity and insulin resistance.
2. Mechanism of Action
The compound functions as a partial agonist at the free fatty acid receptor 1 (FFA1/GPR40), which is crucial for glucose-dependent stimulation of insulin secretion. This mechanism underlines its relevance in diabetes research, particularly in enhancing insulin sensitivity and glucose metabolism.
3. Antimicrobial Activity
Preliminary studies have also suggested that derivatives of compounds with similar structural features exhibit potent antimicrobial properties. For example, trifluoromethyl phenyl derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus, indicating a broader potential for calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate; dihydrate in antimicrobial applications .
Comparative Analysis
To further illustrate the uniqueness of calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate; dihydrate, a comparison with structurally similar compounds is provided below:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 3-(4-Benzyloxy)phenylhex-4-ynoic acid | Lacks calcium ion | More hydrophilic due to absence of trifluoromethyl group |
| 2-(Trifluoromethyl)benzoic acid | Trifluoromethyl group present | Simpler structure, less complex interactions |
| 2-Hydroxybenzoic acid | Hydroxy group instead of methoxy | Different biological activity profile |
This table highlights the distinctiveness of calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate; dihydrate due to its dual functionality as both a calcium salt and an organic compound.
Case Studies and Research Findings
Several studies have explored the biological activities of AMG 837 hemicalcium salt:
- Diabetes Research : In vivo studies demonstrated that AMG 837 significantly improved glycemic control in diabetic mouse models, with mechanisms involving enhanced insulin secretion and action .
- Antimicrobial Studies : Research into related trifluoromethyl phenyl compounds has shown promising results against various bacterial strains, leading to further investigations into their potential as novel antibiotics .
Q & A
Q. What are the optimal synthetic routes for preparing calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate dihydrate?
Methodological Answer: The synthesis involves multi-step organic reactions, including:
- Suzuki-Miyaura coupling to construct the biphenylmethoxy core.
- Alkyne functionalization for the hex-4-ynoate backbone.
- Calcium salt formation via reaction with calcium hydroxide in aqueous/organic solvent mixtures.
Key steps from analogous syntheses (e.g., trifluoromethylphenyl derivatives) include low-temperature reactions (-78°C to -23°C) for alkyne lithiation and controlled solvent evaporation to isolate the dihydrate form .
Critical Parameters:
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+H]+ calc. for C26H21O3F3: 438.44) with deviations <5 ppm .
- Nuclear Magnetic Resonance (NMR):
- X-ray Crystallography: Resolves stereochemistry (3S configuration) and hydrate stoichiometry. SHELX software is widely used for refinement, though challenges persist with twinned crystals or low-resolution data .
Data Validation:
Cross-reference NMR shifts with analogous compounds (e.g., trifluoromethylphenyl derivatives in , Table 1) .
Advanced Research Questions
Q. How can structural contradictions in crystallographic data (e.g., hydrate stability vs. anhydrous forms) be resolved?
Methodological Answer:
- Variable-Temperature XRD: Monitors hydrate-anhydrous phase transitions by collecting data at 25–100°C .
- Dynamic Vapor Sorption (DVS): Quantifies water adsorption/desorption isotherms to assess dihydrate stability under humidity .
- Computational Modeling: Molecular dynamics simulations predict lattice energy differences between hydrated and anhydrous forms .
Case Study:
reports a calcium-sulfonato complex with trihydrate stability, highlighting the role of hydrogen-bonding networks in hydrate formation .
Q. What strategies optimize pharmacokinetic properties (e.g., logD, bioavailability) while retaining GPR40 agonist activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis:
Data-Driven Approach:
Q. How do researchers address discrepancies in bioactivity data across different assay formats?
Methodological Answer:
- Assay Standardization:
- Meta-Analysis:
- Aggregate data from public repositories (e.g., PubChem BioAssay) to identify outlier datasets.
Example:
reports EC50 = 13 nM for GPR40, but variations may arise from differences in calcium signaling readouts .
Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
